(-)-delta-Selinene

Description

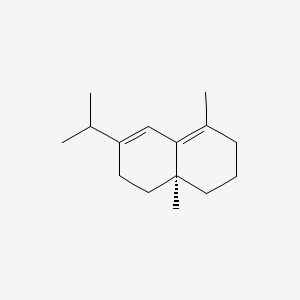

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(8aS)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m0/s1 |

InChI Key |

VEGYMPQCXPVQJY-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=C2C=C(CC[C@@]2(CCC1)C)C(C)C |

Canonical SMILES |

CC1=C2C=C(CCC2(CCC1)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(-)-δ-Selinene: A Technical Guide to its Natural Abundance, Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-δ-Selinene is a sesquiterpene of growing interest within the scientific community, distinguished by its specific stereochemistry which can impart unique biological activities. As a member of the selinene family of isomers, it is a natural volatile compound found in a variety of plant species. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and sources of (-)-δ-Selinene, detailed experimental protocols for its extraction and analysis, and a look into its biosynthetic origins. While research has identified numerous sources of δ-selinene, specific data for the (-)-enantiomer remains limited, highlighting a promising area for future investigation.

Natural Abundance and Sources

The natural occurrence of δ-selinene has been documented in numerous plant families. However, the majority of studies do not differentiate between the (+) and (-) enantiomers. The available quantitative data for δ-selinene and its isomers, alpha- and beta-selinene, in various plant essential oils are summarized below. It is important to note that the specific contribution of the (-)-δ-Selinene enantiomer to these figures is often not specified. One study has identified the presence of (-)-δ-Selinene in Cyperus alopecuroides, although quantitative data was not provided.

Quantitative Data of Selinene Isomers in Plant Essential Oils

| Plant Species | Family | Plant Part | δ-Selinene (%) | α-Selinene (%) | β-Selinene (%) | Reference |

| Morella pubescens | Myricaceae | Leaves | 9.1 ± 0.2 | - | 8.0 ± 0.2 | [1] |

| Cyperus luzulae | Cyperaceae | Rhizomes | - | - | 12.9 | [2] |

| Cyperus rotundus (from South Africa, Location A) | Cyperaceae | Rhizomes | - | - | 5.1 | [3] |

| Cyperus rotundus (from South Africa, Location B) | Cyperaceae | Rhizomes | - | 6.6 | 4.6 | [3] |

| Solanum spirale | Solanaceae | Leaves | - | 2.74 | 3.67 | [4] |

| Cochlospermum regium | Bixaceae | Xylopodium | - | - | 34.1 | [5] |

| Callicarpa macrophylla | Lamiaceae | Leaves | - | - | 37.51 | [6] |

| Callicarpa macrophylla | Lamiaceae | Premature Seeds & Fruits | - | - | 44.66 | [6] |

| Callicarpa macrophylla | Lamiaceae | Mature Seeds & Fruits | - | - | 57.01 | [6] |

| Apium graveolens (Celery) | Apiaceae | Seed | - | - | ~10 | [7] |

Note: "-" indicates that the data was not reported in the cited source. The data for Morella pubescens refers to δ-selinene without specifying the enantiomer.

Biosynthesis of δ-Selinene

The biosynthesis of sesquiterpenes, including δ-selinene, originates from the isoprenoid pathway. Specifically, farnesyl diphosphate (B83284) (FPP), a C15 intermediate, serves as the universal precursor. The cyclization of FPP is catalyzed by a class of enzymes known as terpene synthases.

Research has led to the characterization of (+)-δ-selinene synthase, an enzyme that catalyzes the conversion of FPP to (+)-δ-selinene.[8][9] The gene encoding this enzyme has been identified in species such as Cannabis sativa.[10] However, a specific synthase responsible for the production of (-)-δ-Selinene has not yet been identified. The biosynthesis of the (-) enantiomer may occur through a distinct, yet-to-be-discovered enzyme or a different biosynthetic route altogether.

Experimental Protocols

The extraction and analysis of (-)-δ-Selinene from plant matrices typically involve steam distillation followed by enantioselective gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oil by Steam Distillation

This protocol is a generalized procedure based on common laboratory practices for essential oil extraction.[11][12][13]

1. Plant Material Preparation:

-

Fresh or dried plant material (e.g., leaves, rhizomes) is collected.

-

The material is comminuted (e.g., crushed, powdered) to increase the surface area for efficient extraction. The fresh aerial parts of the plant can be used.[14]

2. Steam Distillation Apparatus Setup:

-

A Clevenger-type apparatus or a similar steam distillation unit is assembled.

-

The apparatus consists of a boiling flask for generating steam, a biomass flask to hold the plant material, a condenser, and a collection vessel.

3. Distillation Process:

-

The biomass flask is filled with the prepared plant material.

-

The boiling flask is filled with distilled water and heated.

-

Steam passes through the plant material, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor is directed to the condenser.

-

The vapor is cooled and condenses back into a liquid, which is collected in the collection vessel.

-

The essential oil, being immiscible with water, will form a separate layer and can be collected. The distillation process is typically carried out for several hours (e.g., 3-4 hours) to ensure complete extraction.[2]

4. Post-Distillation Processing:

-

The collected essential oil is separated from the aqueous layer (hydrosol).

-

The oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

The dried essential oil is stored in a sealed, airtight vial, protected from light, and preferably at a low temperature (e.g., 4°C) to prevent degradation.

Enantioselective Analysis by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for the enantiomeric separation and quantification of δ-selinene.[14][15][16]

1. Sample Preparation:

-

The extracted essential oil is diluted in a suitable solvent (e.g., n-hexane or methylene (B1212753) chloride) to an appropriate concentration (e.g., 1% v/v).[15]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a chiral capillary column. A common choice for separating terpene enantiomers is a column with a derivatized cyclodextrin (B1172386) stationary phase (e.g., Rt-βDEXse).[15][17]

-

Injector: A split/splitless injector is typically used in split mode.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) is crucial for achieving good enantiomeric separation.[15] A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a final temperature.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer can be used as the detector. It is operated in electron ionization (EI) mode.

3. Data Acquisition and Analysis:

-

The sample is injected into the GC-MS system.

-

The mass spectrometer acquires data over a specific mass range (e.g., m/z 40-400).

-

The separated enantiomers of δ-selinene will appear as distinct peaks in the chromatogram.

-

Identification of the peaks is confirmed by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of authentic standards of (+)- and (-)-δ-Selinene, if available.

-

The relative abundance of each enantiomer is determined by integrating the peak area of each enantiomeric peak. The enantiomeric excess (e.e.) can then be calculated.

Biological Activity and Signaling Pathways

The biological activities of essential oils containing a mixture of selinene isomers have been investigated, revealing potential anti-inflammatory, antioxidant, and cytotoxic effects.[4][6][7] However, specific studies on the pharmacological properties and signaling pathways directly modulated by pure (-)-δ-Selinene are currently lacking. The distinct stereochemistry of the (-) enantiomer suggests that it may have unique interactions with biological targets, such as receptors or enzymes, which could differ from those of its (+) counterpart. Further research is necessary to elucidate the specific biological functions and mechanisms of action of (-)-δ-Selinene.

Conclusion and Future Directions

This technical guide has summarized the current understanding of the natural abundance, sources, and analysis of (-)-δ-Selinene. While δ-selinene is a widely distributed sesquiterpene, there is a significant gap in the literature regarding the specific occurrence and quantification of the (-)-enantiomer. The identification of (-)-δ-Selinene in Cyperus alopecuroides provides a starting point for further investigation.

Future research should focus on:

-

Screening of a wider range of plant species using enantioselective analytical techniques to identify new and abundant sources of (-)-δ-Selinene.

-

Quantitative analysis of the enantiomeric ratio of δ-selinene in various plant tissues and essential oils.

-

Isolation and characterization of the enzyme(s) responsible for the biosynthesis of (-)-δ-Selinene to understand its formation in nature.

-

Investigation of the specific biological activities and signaling pathways affected by (-)-δ-Selinene to uncover its potential pharmacological applications.

Addressing these research gaps will be crucial for unlocking the full potential of (-)-δ-Selinene in drug development and other scientific fields.

References

- 1. mdpi.com [mdpi.com]

- 2. currentsci.com [currentsci.com]

- 3. Chemical Composition of the Essential Oils of Cyperus rotundus L. from South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificelectronicarchives.org [scientificelectronicarchives.org]

- 6. β-Selinene-Rich Essential Oils from the Parts of Callicarpa macrophylla and Their Antioxidant and Pharmacological Activities [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Buy (+)-delta-Selinene | 28624-28-4 [smolecule.com]

- 9. (+)-delta-selinene synthase - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

- 11. engineering.iastate.edu [engineering.iastate.edu]

- 12. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 13. Steam distillation: Significance and symbolism [wisdomlib.org]

- 14. jmaterenvironsci.com [jmaterenvironsci.com]

- 15. scispec.co.th [scispec.co.th]

- 16. gcms.labrulez.com [gcms.labrulez.com]

- 17. gcms.cz [gcms.cz]

The Enigmatic Biosynthesis of (-)-δ-Selinene in Plants: A Technical Guide for Researchers

An in-depth exploration of the yet-to-be-fully-elucidated biosynthetic pathway of (-)-δ-selinene, offering plausible enzymatic mechanisms, detailed experimental protocols for enzyme discovery and characterization, and a review of the regulatory landscape of sesquiterpene biosynthesis.

Introduction

(-)-δ-Selinene is a bicyclic sesquiterpene of significant interest due to its contribution to the aromatic profiles of various plants and its potential biological activities. As a member of the diverse class of C15 isoprenoids, its biosynthesis follows the general pathway of terpene formation, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. However, the specific enzymatic step that dictates the formation of the (-)-enantiomer of δ-selinene remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and proposes a putative biosynthetic pathway. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for the identification and characterization of the elusive (-)-δ-selinene synthase and presenting quantitative data from related, well-characterized sesquiterpene synthases to serve as a benchmark for future studies.

The Putative Biosynthetic Pathway of (-)-δ-Selinene

The biosynthesis of all sesquiterpenes, including (-)-δ-selinene, commences with the universal C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The conversion of FPP to the various sesquiterpene skeletons is catalyzed by a large and diverse family of enzymes known as sesquiterpene synthases (TPSs). While a dedicated (-)-δ-selinene synthase has yet to be formally identified and characterized from a plant source, the cyclization mechanism is hypothesized to proceed through a series of carbocationic intermediates, initiated by the ionization of FPP.

Based on the established mechanisms of other sesquiterpene cyclases, the formation of (-)-δ-selinene likely involves a germacrenyl cation intermediate. Specifically, the pathway is postulated as follows:

-

Initiation: The enzymatic reaction begins with the diphosphate (B83284) group's removal from FPP, which generates a farnesyl cation.

-

Cyclization: This is followed by a 1,10-cyclization to form a germacrenyl cation. The stereochemistry of this initial cyclization is critical in determining the final product's enantiomeric form.

-

Rearrangement and Final Cyclization: The germacrenyl cation can then undergo further rearrangements and a second cyclization to form the bicyclic eudesmane (B1671778) skeleton characteristic of selinenes.

-

Deprotonation: The final step involves a stereospecific deprotonation to yield (-)-δ-selinene.

It is highly probable that the enzyme responsible for (-)-δ-selinene synthesis is a multi-product synthase, producing a range of related sesquiterpenes alongside the target molecule.

Caption: Putative biosynthetic pathway of (-)-δ-selinene from FPP.

Quantitative Data from Related Sesquiterpene Synthases

While specific kinetic data for a (-)-δ-selinene synthase is unavailable, the following table summarizes key parameters from well-characterized sesquiterpene synthases that produce structurally related compounds. This information provides a valuable reference for what can be expected when a dedicated (-)-δ-selinene synthase is identified and characterized.

| Enzyme | Source Organism | Major Product(s) | Km (µM) for FPP | kcat (s-1) | Reference |

| (+)-Germacrene A Synthase | Cichorium intybus | (+)-Germacrene A | 6.6 | N/A | [1] |

| (-)-Germacrene D Synthase | Solidago canadensis | (-)-Germacrene D | N/A | N/A | [2] |

| (+)-Germacrene D Synthase | Zingiber officinale | (+)-Germacrene D, Germacrene B | 0.88 | 3.34 x 10-3 | [3] |

| CubA (multi-product) | Psilocybe cubensis | Cubebol, β-Copaene, δ-Cadinene, Germacrene D | N/A | N/A | [4][5][6][7] |

N/A: Data not available in the cited literature.

Experimental Protocols

The identification and characterization of a novel (-)-δ-selinene synthase require a systematic experimental approach. The following protocols provide a detailed methodology for these key experiments.

Gene Discovery and Cloning of a Putative (-)-δ-Selinene Synthase

This workflow outlines the steps to identify and isolate the gene encoding a putative (-)-δ-selinene synthase from a plant known to produce this compound.

Caption: Workflow for gene discovery and cloning.

Methodology:

-

Plant Material and RNA Extraction: Select plant tissue known to produce (-)-δ-selinene. Extract total RNA using a suitable kit or a TRIzol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

-

Degenerate PCR: Design degenerate primers based on conserved motifs (e.g., DDxxD and NSE/DTE) found in known sesquiterpene synthases. Perform PCR on the cDNA to amplify a partial fragment of the putative synthase gene.

-

RACE-PCR: Use the sequence of the amplified fragment to design gene-specific primers for Rapid Amplification of cDNA Ends (RACE) to obtain the full 5' and 3' sequences of the transcript.

-

Full-Length ORF Amplification: Based on the assembled full-length sequence, design primers to amplify the complete open reading frame (ORF).

-

Cloning and Sequencing: Clone the full-length ORF into an appropriate expression vector (e.g., pET-28a(+)). Verify the sequence of the cloned insert by Sanger sequencing.

Heterologous Expression and Purification of the Recombinant Enzyme

Methodology:

-

Transformation: Transform the expression vector containing the putative synthase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow at a lower temperature (e.g., 16-20°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: If the protein is His-tagged, purify the recombinant protein from the clarified cell lysate using immobilized metal affinity chromatography (IMAC). Further purification can be achieved by size-exclusion chromatography.

In Vitro Enzyme Assay and Product Identification

Methodology:

-

Reaction Setup: In a glass vial, combine the purified enzyme with an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT) and the substrate, FPP.

-

Incubation: Overlay the reaction mixture with a layer of an organic solvent (e.g., n-hexane or pentane) to trap the volatile products. Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Extraction: Vortex the vial to extract the sesquiterpene products into the organic layer.

-

GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify the products. The use of a chiral GC column is essential to separate and identify the (+) and (-) enantiomers of δ-selinene. Compare the mass spectra and retention times with those of authentic standards.

Determination of Enzyme Kinetics

Methodology:

-

Perform the in vitro enzyme assay with varying concentrations of FPP.

-

Quantify the amount of (-)-δ-selinene produced at each substrate concentration using GC-MS with an internal standard.

-

Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

Regulation of (-)-δ-Selinene Biosynthesis

The biosynthesis of sesquiterpenes is tightly regulated at multiple levels, from gene transcription to post-translational modifications of the enzymes. While specific regulatory mechanisms for (-)-δ-selinene are unknown, the general principles of sesquiterpene regulation in plants are likely to apply.

-

Transcriptional Regulation: The expression of sesquiterpene synthase genes is often induced by various developmental cues and environmental stresses, including herbivory and pathogen attack. This regulation is mediated by transcription factors, such as those from the WRKY, MYC, and AP2/ERF families.

-

Hormonal Control: Plant hormones, particularly jasmonic acid (JA) and salicylic (B10762653) acid (SA), play a crucial role in mediating the stress-induced expression of sesquiterpene synthase genes.

-

Subcellular Localization: The biosynthesis of FPP occurs in both the cytoplasm (via the MVA pathway) and plastids (via the MEP pathway). The subcellular localization of the (-)-δ-selinene synthase will determine which pool of FPP it utilizes.

References

- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (−)-germacrene D synthase - Wikipedia [en.wikipedia.org]

- 3. Cloning, expression, purification and characterization of recombinant (+)-germacrene D synthase from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. A "Magic Mushroom" Multi-Product Sesquiterpene Synthase [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

Physical and chemical properties of delta-selinene isomers.

An In-depth Technical Guide to the Physical and Chemical Properties of Delta-Selinene (B1208667) and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selinenes are a group of closely related isomeric sesquiterpenes with the molecular formula C15H24, commonly found in the essential oils of various plants.[1] These compounds are of significant interest in the fields of natural product chemistry, pharmacology, and drug development due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects.[2] The primary isomers—alpha (α), beta (β), gamma (γ), and delta (δ)-selinene—differ in the position of their double bonds within the bicyclic eudesmane (B1671778) skeleton. This structural variance leads to distinct physical and chemical properties, which are critical for their identification, isolation, and potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of delta-selinene and its isomers, detailed experimental protocols for their analysis, and visualizations of relevant biochemical pathways and experimental workflows.

Isomeric Forms of Selinene

The selinene isomers are characterized by the arrangement of double bonds within their shared molecular framework:

-

α-Selinene: Possesses one endocyclic and one exocyclic double bond.

-

β-Selinene: Features two exocyclic double bonds.

-

γ-Selinene: Contains one endocyclic and one exocyclic double bond, in a different arrangement than α-selinene.

-

δ-Selinene: Characterized by two endocyclic double bonds.[2]

Each of these isomers can also exist as different stereoisomers due to the presence of multiple stereocenters in their decahydronaphthalene (B1670005) ring system.

Physical Properties of Selinene Isomers

The physical properties of the selinene isomers vary due to their structural differences. The following tables summarize the available quantitative data for delta-selinene and its common isomers.

| Property | Value |

| Molecular Formula | C15H24[3] |

| Molecular Weight | 204.35 g/mol [3] |

| Boiling Point | 282.00 to 283.00 °C @ 760.00 mm Hg[4] |

| Flash Point | 234.00 °F TCC (112.22 °C)[4] |

| Vapor Pressure | 0.006000 mmHg @ 25.00 °C (estimated)[4] |

| logP (o/w) | 6.158 (estimated)[4] |

| Water Solubility | 0.04532 mg/L @ 25 °C (estimated)[4] |

Table 1: Physical Properties of δ-Selinene

| Isomer | CAS Number |

| α-Selinene | 473-13-2[1] |

| β-Selinene | 17066-67-0[1] |

| γ-Selinene | 515-17-3[1] |

| δ-Selinene | 473-14-3[1] |

Table 2: CAS Numbers for Selinene Isomers

Spectral Data

Spectral analysis is crucial for the identification and structural elucidation of selinene isomers.

Mass Spectrometry (MS)

The mass spectra of selinene isomers are characterized by a molecular ion peak at m/z 204. While the fragmentation patterns can be similar, relative abundances of key fragments can aid in differentiation.

-

δ-Selinene: Major fragments are observed at m/z 189, 161, and 204.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural determination of selinene isomers, allowing for the precise assignment of protons and carbons and the determination of stereochemistry.

Experimental Protocols

Isolation of Selinene Isomers from Plant Material

Objective: To extract and isolate selinene isomers from essential oil-rich plant sources.

Methodology:

-

Plant Material Preparation:

-

Collect and air-dry the plant material (e.g., celery seeds, leaves).

-

Grind the dried material to a fine powder to increase the surface area for extraction.[2]

-

-

Hydrodistillation:

-

Subject the powdered plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

-

The essential oil, being less dense than water, will float on top of the hydrosol and can be collected.[2]

-

-

Extraction of Essential Oil:

-

Separate the collected essential oil from the aqueous layer.

-

Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water.[2]

-

-

Fractionation by Column Chromatography:

-

Prepare a silica (B1680970) gel column (60-120 mesh) using a non-polar solvent like n-hexane.

-

Load the crude essential oil onto the column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing polarity by adding ethyl acetate.

-

Collect fractions and monitor them using thin-layer chromatography (TLC) to identify those containing sesquiterpenes.[2]

-

-

Purification:

-

For further purification and separation of individual isomers, preparative TLC or High-Performance Liquid Chromatography (HPLC), potentially with a chiral column, can be employed.[2]

-

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the selinene isomers in the isolated fractions.

Methodology:

-

Sample Preparation:

-

Dilute the isolated fractions in a suitable solvent (e.g., n-hexane) to an appropriate concentration.[2]

-

-

GC-MS Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

-

Injector Temperature: 250 °C.[2]

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).[2]

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.[2]

-

-

Data Analysis:

-

Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).[2]

-

Visualizations

References

The Initial Discovery and Isolation of (-)-δ-Selinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the initial discovery and isolation of the sesquiterpene (-)-δ-Selinene. The foundational work, primarily attributed to Leopold Ruzicka and his collaborator M. Stoll in 1923, identified celery seed oil (Apium graveolens) as a rich source of this natural product. This document provides a comprehensive overview of the early experimental protocols, including the extraction and fractional distillation methods employed. It also presents the key quantitative data from the initial characterization of selinene, offering a historical perspective on the chemical analysis of natural products. Visual diagrams of the experimental workflow are included to provide a clear and concise understanding of the pioneering isolation process.

Introduction

The study of terpenoids, a vast and diverse class of naturally occurring organic compounds, has been a cornerstone of organic chemistry and pharmacology. Among these, sesquiterpenes, with their C15 carbon skeleton, have demonstrated a wide array of biological activities. One such compound of interest is δ-selinene, a bicyclic unsaturated hydrocarbon. The initial investigation into the components of celery seed oil in the early 20th century led to the first isolation and characterization of the selinene isomers. This guide focuses on the historical context and the technical details of this seminal work.

Initial Discovery and Source

The first significant breakthrough in the isolation of what would later be characterized as selinene isomers came from the analysis of celery seed oil (Apium graveolens). Early 20th-century chemists, notably Leopold Ruzicka and M. Stoll, identified this essential oil as a primary source. Their work, published in 1923, laid the groundwork for understanding the chemical composition of this oil and the nature of its sesquiterpenoid constituents.[1] Celery seed oil is known to contain a mixture of terpenes, with limonene (B3431351) and selinene being major components.[2]

Experimental Protocols: The First Isolation

The initial isolation of selinene from celery seed oil was a multi-step process that relied on the classical chemical techniques of the era. The primary methods employed were steam distillation followed by fractional distillation under reduced pressure.

Extraction of Celery Seed Essential Oil

The process began with the extraction of the essential oil from the seeds of Apium graveolens.

-

Procedure:

-

The celery seeds were subjected to steam distillation. This process involves passing steam through the plant material to vaporize the volatile compounds.

-

The steam and volatile oil mixture was then cooled, causing the oil and water to condense.

-

Due to their immiscibility, the essential oil was separated from the aqueous phase.

-

Fractional Distillation of the Essential Oil

The crude essential oil, a complex mixture of compounds, was then subjected to fractional distillation to separate its components based on their boiling points.

-

Procedure:

-

The essential oil was placed in a distillation flask.

-

The apparatus was set up for fractional distillation under reduced pressure (vacuum distillation). This technique is crucial for separating high-boiling point compounds that would decompose at their atmospheric boiling points.

-

The oil was heated, and various fractions were collected at different temperature ranges.

-

The fraction corresponding to the sesquiterpenes, which included the selinene isomers, was collected. This fraction was identified by its characteristic boiling point range under the specific vacuum conditions.

-

Quantitative Data from Initial Characterization

The early characterization of the isolated selinene fraction provided the first quantitative data for this new compound. The work of Ruzicka and Stoll established key physical constants.

| Property | Value (for the selinene fraction) | Source |

| Boiling Point | 135-139 °C at 11 mm Hg | Ruzicka & Stoll, 1923 |

| Density (d204) | 0.919 g/cm³ | Ruzicka & Stoll, 1923 |

| Refractive Index (nD) | 1.504 | Ruzicka & Stoll, 1923 |

| Specific Rotation ([α]D) | +45.6° | Ruzicka & Stoll, 1923 |

Note: The initial work by Ruzicka and Stoll reported a positive optical rotation for their isolated selinene fraction. It is now understood that celery seed oil contains a mixture of selinene isomers, and the specific rotation can vary depending on the exact composition. The nomenclature and stereochemistry of the various selinene isomers, including (-)-δ-Selinene, were elucidated in later studies.

Visualization of the Isolation Workflow

The following diagram illustrates the logical flow of the initial isolation process for selinene from celery seeds.

Caption: Initial isolation workflow for selinene.

Conclusion

The pioneering work of early 20th-century chemists in the isolation and characterization of compounds from natural sources, such as the selinenes from celery seed oil, provided the foundation for modern natural product chemistry. The methodologies of steam and fractional distillation, though refined over the decades, remain fundamental principles in the separation of volatile compounds. The initial quantitative data, while perhaps less precise than modern analytical measurements, were crucial in establishing the identity of these novel sesquiterpenes. This historical perspective is invaluable for researchers in natural product chemistry and drug discovery, offering insights into the evolution of the field and the enduring importance of classical techniques.

References

(-)-delta-Selinene synthase gene identification and characterization.

An In-depth Technical Guide on the Identification and Characterization of (-)-δ-Selinene Synthase

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the identification, cloning, and functional characterization of a (-)-δ-selinene synthase. The information is primarily based on the pivotal study of a multi-product sesquiterpene synthase isolated from grand fir (Abies grandis). This document details the molecular characteristics of the enzyme, the kinetic properties, and the spectrum of sesquiterpenes it produces. Furthermore, it offers a detailed breakdown of the experimental protocols employed in its characterization, from gene discovery to enzymatic assays.

Executive Summary

Sesquiterpene synthases are a diverse class of enzymes that catalyze the formation of a vast array of C15 isoprenoid compounds, many of which have applications in the pharmaceutical, fragrance, and biofuel industries. This guide focuses on a specific (-)-δ-selinene synthase, a multi-product enzyme responsible for the biosynthesis of not only (-)-δ-selinene but also a complex mixture of other sesquiterpenes. A study of a δ-selinene synthase from grand fir revealed that the cDNA open reading frame encodes a protein of 581 amino acids with a molecular weight of 67.6 kDa.[1] The characterization of such enzymes is crucial for understanding the biosynthesis of valuable natural products and for the development of metabolic engineering strategies for their production.

Gene and Enzyme Characteristics

The δ-selinene synthase gene from Abies grandis was identified as part of a study on oleoresin production in response to wounding. The encoded enzyme is a multi-product synthase, a common feature among terpenoid cyclases.

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterized δ-selinene synthase.

Table 1: Molecular Characteristics of δ-Selinene Synthase

| Parameter | Value | Reference |

| Source Organism | Abies grandis (grand fir) | [1] |

| cDNA Open Reading Frame Length | 1743 bp | [1] |

| Number of Encoded Residues | 581 amino acids | [1] |

| Deduced Molecular Weight | 67.6 kDa | [1] |

| Amino Acid Sequence Similarity | 83% similarity to γ-humulene synthase from the same organism | [1] |

| Amino Acid Sequence Identity | 65% identity to γ-humulene synthase from the same organism | [1] |

Table 2: Product Distribution of Recombinant δ-Selinene Synthase

| Product | Relative Abundance (%) |

| (-)-δ-Selinene | Major Product |

| (-)-α-Selinene | Major Product |

| (+)-α-Muurolene | Major Product |

| Other Sesquiterpenes (31 total) | Minor Products |

Note: The exact percentages were not detailed in the abstract, but δ-selinene is the principal product. The enzyme produces a total of 34 different sesquiterpenes.[1]

Signaling and Biosynthetic Pathways

(-)-δ-Selinene is a sesquiterpene, a class of terpenoids derived from the C15 precursor farnesyl diphosphate (B83284) (FPP). FPP is synthesized in the cytoplasm via the mevalonate (B85504) (MVA) pathway. The δ-selinene synthase then catalyzes the complex cyclization of FPP to form the various sesquiterpene products.

Caption: Biosynthesis of (-)-δ-Selinene via the MVA pathway.

Experimental Protocols and Workflows

The identification and characterization of the (-)-δ-selinene synthase gene involved a series of molecular biology and biochemical techniques.

Gene Identification and Cloning Workflow

The general workflow for identifying and cloning a novel terpene synthase gene is illustrated below.

Caption: Workflow for (-)-δ-Selinene Synthase Gene Identification.

Detailed Methodologies

1. cDNA Library Construction:

-

Total RNA is extracted from wounded grand fir stem tissue.

-

mRNA is purified from the total RNA using oligo(dT)-cellulose chromatography.

-

A directional cDNA library is constructed in a suitable vector (e.g., λZAP).

2. Similarity-Based Cloning:

-

Degenerate primers are designed based on conserved regions of known terpene synthases.

-

PCR is performed on the cDNA library using these primers to amplify fragments of putative terpene synthase genes.

-

The resulting PCR products are used as probes to screen the cDNA library for full-length clones.

3. Heterologous Expression in E. coli:

-

The full-length cDNA for the δ-selinene synthase is subcloned into an E. coli expression vector (e.g., pET vectors).

-

The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

4. Enzyme Extraction and Assay:

-

E. coli cells expressing the recombinant protein are harvested and lysed.

-

The cell-free extract containing the δ-selinene synthase is prepared.

-

The enzyme assay is performed by incubating the cell-free extract with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing a divalent cation cofactor (e.g., Mg²⁺ or Mn²⁺).

-

The reaction is typically overlaid with a solvent (e.g., hexane (B92381) or pentane) to trap the volatile sesquiterpene products.

5. Product Analysis by GC-MS:

-

The organic solvent layer containing the sesquiterpene products is collected.

-

The products are analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Individual products are identified by comparing their retention times and mass spectra with those of authentic standards and by using mass spectral libraries.

Logical Relationships in Catalysis

The catalytic cycle of a sesquiterpene synthase is a complex process involving the ionization of FPP, a series of carbocationic intermediates, and finally, the termination of the reaction to yield the final product(s). For a multi-product enzyme like δ-selinene synthase, the reaction can terminate at different points, leading to a variety of sesquiterpene skeletons.

Caption: Logical Flow of the Multi-Product Catalytic Reaction.

Conclusion

The identification and characterization of the (-)-δ-selinene synthase from Abies grandis provides a valuable model for understanding the complex enzymatic reactions that lead to the vast diversity of sesquiterpenes in nature.[1] The multi-product nature of this enzyme highlights the intricate control of carbocationic intermediates within the enzyme's active site. The detailed methodologies presented in this guide offer a roadmap for the discovery and characterization of novel terpene synthases from other organisms. Such studies are fundamental for advancing the fields of synthetic biology and metabolic engineering, paving the way for the sustainable production of high-value sesquiterpenoids for various industrial applications.

References

The Occurrence and Analysis of (-)-δ-Selinene in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and biological context of the sesquiterpene (-)-delta-selinene in essential oils. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biochemical processes.

Introduction to (-)-δ-Selinene

(-)-δ-Selinene is a naturally occurring sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It is one of several isomers of selinene, which are commonly found as constituents of essential oils from a variety of plants. The specific stereochemistry of (-)-δ-selinene contributes to the unique aromatic profile and potential biological activities of the essential oils in which it is present. Understanding the distribution and concentration of this specific enantiomer is crucial for the quality control of essential oils and for exploring its potential pharmacological applications. The biosynthesis of δ-selinene in plants is catalyzed by the enzyme (+)-δ-selinene synthase, which facilitates the cyclization of farnesyl diphosphate.[1]

Quantitative Occurrence of δ-Selinene in Essential Oils

The concentration of δ-selinene, including its isomers, varies significantly across different plant species and even between different parts of the same plant. While many studies report the presence of "delta-selinene" without specifying the enantiomer, some studies have provided quantitative data for the specific isomers. The following table summarizes the reported quantitative data for δ-selinene and its isomers in various essential oils.

| Plant Species | Essential Oil Source | Compound | Concentration (%) | Reference |

| Morella pubescens | Leaves | δ-selinene | 9.1 ± 0.2 | [2] |

| Cochlospermum regium | Xylopodium | β-selinene | 26.17 | [3] |

| Apium graveolens L. | Seed | β-selinene | 5 - 20 | [4] |

| Callicarpa macrophylla | Mature Seeds and Fruits | β-selinene | 57.01 | [5][6] |

| Callicarpa macrophylla | Premature Seeds and Fruits | β-selinene | 44.66 | [5][6] |

| Callicarpa macrophylla | Leaves | β-selinene | 37.51 | [5][6] |

| Cymbopogon species | - | delta-selinene | 0.47 | [7] |

| Citrus aurantiifolia | Distilled Oil (Mexico) | delta-selinene | 0.20 | [7] |

| Eucalyptus globulus | Fruit | delta-selinene | Trace | [7] |

Experimental Protocols

Accurate quantification and identification of (-)-δ-selinene require precise experimental procedures. The following sections detail the common methodologies for the extraction and analysis of this compound from plant materials.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[8][9][10]

Materials:

-

Dried and ground plant material (e.g., seeds, leaves)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (e.g., 500 mL)

-

Boiling chips

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Weigh a specific amount of the ground plant material (e.g., 25 g) and place it into the round-bottom flask.[11]

-

Add distilled water to the flask until the plant material is completely submerged, typically filling the flask to about half its volume.[11]

-

Add a few boiling chips to ensure smooth boiling.[11]

-

Set up the Clevenger-type apparatus connected to a condenser and the round-bottom flask.

-

Begin heating the flask using the heating mantle. The rate of heating should be controlled to maintain a steady distillation rate.

-

As the water boils, it will co-distill with the volatile essential oils from the plant material.

-

The steam and essential oil vapor will travel to the condenser, where they will cool and liquefy.

-

The condensed liquid (a mixture of water and essential oil) will be collected in the separator of the Clevenger apparatus.

-

Continue the distillation for a set period, typically 3 to 6 hours, depending on the plant material.[9] The process can be stopped when no more oil is observed to be collecting.

-

Once the distillation is complete, allow the apparatus to cool down.

-

Carefully collect the essential oil from the separator. The oil, being less dense than water, will typically form a layer on top.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the pure essential oil in a sealed, dark glass vial at a low temperature (e.g., -18°C) until analysis.[9]

Quantification of (-)-δ-Selinene by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the gold standard for the analysis of volatile compounds in essential oils.[12][13] For the specific analysis of (-)-δ-selinene, a chiral column is necessary to separate it from its enantiomer, (+)-δ-selinene.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 6890 series or similar.[13]

-

Mass Spectrometer: Mass selective detector.

-

Injector: Split/splitless injector.

-

Autosampler: For automated injections.

-

Capillary Column (Chiral): A column with a chiral stationary phase, such as Rt-βDEXse (30 m x 0.32 mm, 0.25 µm film thickness), is required for enantiomeric separation.[14]

-

Carrier Gas: Helium at a constant pressure or flow rate (e.g., 65 kPa or 1 mL/min).[13]

-

Injection Volume: 1 µL.[13]

-

Split Ratio: 1:25 or similar.[13]

-

Oven Temperature Program:

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Scan Range: 40-350 amu.

-

Solvent Delay: 2 minutes.[13]

-

Sample Preparation:

-

Prepare a stock solution of the essential oil by diluting a known weight (e.g., 20 mg) in a suitable solvent like hexane (B92381) or methanol (B129727) to a final volume of 10 mL.[15]

-

If using an internal standard for absolute quantification, add a known concentration of the internal standard (e.g., epi-eudesmol) to the sample.[15]

-

Further dilute the stock solution as needed to fall within the calibration range of the instrument.

Data Analysis:

-

Identify the peak corresponding to (-)-δ-selinene based on its retention time and mass spectrum. The mass spectrum should be compared to a reference library (e.g., NIST).

-

Quantify the amount of (-)-δ-selinene by integrating the peak area. For relative quantification, the percentage is calculated based on the total peak area of all identified compounds. For absolute quantification, a calibration curve prepared with a certified standard of (-)-δ-selinene is required.

Visualizing Experimental and Biosynthetic Workflows

Experimental Workflow for Essential Oil Analysis

The following diagram illustrates the general workflow from plant material to the quantification of (-)-δ-Selinene.

Biosynthesis of δ-Selinene

The biosynthesis of δ-selinene is a part of the broader terpenoid biosynthetic pathway in plants. The key step is the cyclization of farnesyl diphosphate.

References

- 1. Buy (+)-delta-Selinene | 28624-28-4 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. scientificelectronicarchives.org [scientificelectronicarchives.org]

- 4. ScenTree - Celery seed oil (CAS N° 8015-90-5) [scentree.co]

- 5. β-Selinene-Rich Essential Oils from the Parts of Callicarpa macrophylla and Their Antioxidant and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Open Access) β-Selinene-Rich Essential Oils from the Parts of Callicarpa macrophylla and Their Antioxidant and Pharmacological Activities (2017) | Mahesh Chandra | 53 Citations [scispace.com]

- 7. delta-selinene, 28624-23-9 [thegoodscentscompany.com]

- 8. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. galbanum.co [galbanum.co]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. researchgate.net [researchgate.net]

- 13. scitepress.org [scitepress.org]

- 14. scispec.co.th [scispec.co.th]

- 15. benchchem.com [benchchem.com]

Potential Biological Activities of (-)-δ-Selinene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-δ-Selinene, a bicyclic sesquiterpene, is a naturally occurring phytochemical found in the essential oils of various plants, including celery, citronella, and eucalyptus. As a component of these traditionally used medicinal plants, (-)-δ-Selinene has garnered interest for its potential pharmacological properties. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of (-)-δ-Selinene, with a focus on its antimicrobial, anti-inflammatory, and cytotoxic potential. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biological Activities of Essential Oils Containing (-)-δ-Selinene

While research on isolated (-)-δ-Selinene is limited, numerous studies have investigated the biological activities of essential oils in which it is a constituent. These studies provide valuable preliminary insights into its potential therapeutic applications.

Antimicrobial Activity

Essential oils containing δ-selinene have demonstrated activity against a range of microorganisms. For instance, an essential oil from Morella pubescens, with δ-selinene as one of its principal constituents (9.1% ± 0.2%), exhibited strong activity against the bacterium Enterococcus faecium with a Minimum Inhibitory Concentration (MIC) of 250 μg/mL[1].

Anti-inflammatory and Pharmacological Activities

Essential oils rich in β-selinene, a closely related isomer of δ-selinene, have shown notable anti-inflammatory, analgesic, and antipyretic activities in animal models[2][3][4]. While these activities cannot be solely attributed to selinene isomers, they suggest a potential contribution of these compounds to the overall effect.

Cytotoxic Activity

The cytotoxic potential of essential oils containing δ-selinene has also been explored. An essential oil from the xylopodium of Cochlospermum regium, where β-selinene was the major component (26.17%), demonstrated cytotoxic activity against Artemia salina with a median lethal concentration (LC50) of 625.08 µg/mL[5]. It is important to note that the activity of a crude essential oil represents the combined effects of its various components.

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of essential oils containing δ-selinene. It is crucial to reiterate that this data reflects the activity of the entire essential oil and not of isolated (-)-δ-Selinene.

| Biological Activity | Plant Source | Key Constituent(s) | Test Organism/Model | Quantitative Data (MIC/IC50/LC50) | Reference |

| Antimicrobial | Morella pubescens | (E)-caryophyllene (27.5%), limonene (B3431351) (11.8%), δ-selinene (9.1%) , β-selinene (8.0%) | Enterococcus faecium | MIC: 250 μg/mL | [1] |

| Cytotoxicity | Cochlospermum regium (xylopodium) | β-selinene (26.17%) , aromadendrene (B190605) (8.66%), thujopsene (B1203592) (8.09%) | Artemia salina | LC50: 625.08 µg/mL | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism[6][7][8][9].

1. Preparation of Inoculum:

-

A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.

-

A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

The bacterial suspension is then diluted to the final desired concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium.

2. Preparation of Test Substance:

-

A stock solution of the essential oil or isolated compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

-

Each well containing the diluted test substance is inoculated with the standardized microbial suspension.

-

Positive (microorganism with a known antibiotic), negative (broth and solvent only), and growth (microorganism in broth) controls are included.

-

The microtiter plate is incubated at the optimal temperature for the microorganism for 18-24 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the test substance that shows no visible growth (turbidity) after incubation. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is commonly used to screen for the anti-inflammatory potential of natural products by measuring their ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[10][11][12][13][14].

1. Cell Culture:

-

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

2. Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

-

Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for a further 24 hours.

3. Measurement of Nitrite (B80452):

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Cytotoxicity Assessment: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[15][16][17][18].

1. Cell Seeding and Treatment:

-

Adherent cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

2. MTT Incubation:

-

After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

3. Solubilization and Absorbance Measurement:

-

The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated to ensure complete solubilization.

-

The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research elucidating the molecular mechanisms of action of isolated (-)-δ-Selinene, including its effects on key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

To provide a foundational understanding for future research, a generalized workflow for investigating the effect of a compound on the NF-κB signaling pathway is presented below.

Caption: Workflow for Investigating NF-κB Pathway Modulation.

Conclusion and Future Directions

The available scientific literature suggests that essential oils containing (-)-δ-Selinene possess a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, a significant knowledge gap exists regarding the specific contributions of isolated (-)-δ-Selinene to these activities. To fully elucidate its therapeutic potential, future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of (-)-δ-Selinene from natural sources.

-

In-depth Biological Evaluation: Comprehensive screening of pure (-)-δ-Selinene for its antimicrobial, anti-inflammatory, and cytotoxic activities using a wide range of microbial strains and cancer cell lines.

-

Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the observed biological activities, including its effects on key signaling pathways like NF-κB and MAPK.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of (-)-δ-Selinene derivatives to identify key structural features responsible for its activity and to potentially develop more potent and selective analogs.

A more thorough understanding of the pharmacological profile of isolated (-)-δ-Selinene will be instrumental in guiding its potential development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. β-Selinene-Rich Essential Oils from the Parts of Callicarpa macrophylla and Their Antioxidant and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] β-Selinene-Rich Essential Oils from the Parts of Callicarpa macrophylla and Their Antioxidant and Pharmacological Activities | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scientificelectronicarchives.org [scientificelectronicarchives.org]

- 6. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. broth microdilution assays: Topics by Science.gov [science.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

- 14. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT assay overview | Abcam [abcam.com]

Spectroscopic Profile of (-)-delta-Selinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural sesquiterpene, (-)-delta-Selinene. The information is compiled to assist in the identification, characterization, and further investigation of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of δ-selinene is characterized by its molecular ion peak and a series of fragment ions.[1] The key mass-to-charge ratios (m/z) are detailed below.

| Property | Value | Reference |

| Molecular Formula | C15H24 | [1][2] |

| Molecular Weight | 204.35 g/mol | [2] |

| Major Fragment Ions (m/z) | 204, 189, 161, 127 | [2] |

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for this compound is not detailed in the currently available literature. However, the IR spectrum of a sesquiterpene like delta-selinene (B1208667) is expected to show characteristic absorption bands corresponding to its structural features. General IR absorption regions for relevant functional groups are provided as a reference.

| Functional Group | Characteristic Absorption (cm-1) |

| C-H stretching (alkanes/alkenes) | 2850-3100 |

| C=C stretching (alkenes) | 1640-1680 |

| C-H bending | 1350-1480 |

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of sesquiterpenes like this compound from natural sources.

Isolation of this compound from Essential Oils

A common method for obtaining this compound is through the extraction of essential oils from plant material, followed by chromatographic separation.

-

Extraction: Essential oils can be extracted from plant material (e.g., leaves, flowers) via steam distillation or hydrodistillation.

-

Chromatographic Separation: The crude essential oil is subjected to column chromatography on silica (B1680970) gel. A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically used to elute the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

GC-MS is a primary technique for the identification and quantification of volatile compounds like this compound in a mixture.

-

Sample Preparation: The purified compound or essential oil fraction is dissolved in a volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60 °C and ramping up to 240 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Typically m/z 40-500.

-

NMR spectroscopy is essential for the structural elucidation of the isolated compound.

-

Sample Preparation: 1-5 mg of the purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments: A suite of NMR experiments is typically performed:

-

1H NMR: To determine the proton environment.

-

13C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete molecular structure.

-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the pure compound can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl4).

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm-1). A background spectrum of the solvent or empty sample holder is first collected and subtracted from the sample spectrum.

Logical Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

References

(-)-delta-Selinene: A Technical Overview of its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-delta-Selinene, a bicyclic sesquiterpene, is an integral component of the complex arsenal (B13267) of secondary metabolites that plants employ for defense against a wide array of biotic threats, including pathogens and herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant defense. It delves into its biosynthesis, the signaling pathways that regulate its production, its direct and indirect defense mechanisms, and the analytical and experimental methodologies used for its study. This document aims to be a valuable resource for researchers in phytochemistry, chemical ecology, and drug development by consolidating existing knowledge, presenting quantitative data, detailing experimental protocols, and visualizing key pathways to stimulate further investigation into the therapeutic and agricultural applications of this important natural compound.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to protect themselves from a multitude of antagonists. Among the vast diversity of plant secondary metabolites, terpenes, and specifically sesquiterpenes, play a pivotal role in these defense strategies. This compound, a member of the selinene family of isomers, is a volatile organic compound found in numerous plant species. Its presence is often correlated with induced defense responses, suggesting a significant role in protecting plants from damage. This guide will explore the multifaceted functions of this compound in plant defense, from its molecular synthesis to its ecological impact.

Biosynthesis of this compound

The biosynthesis of this compound, like all sesquiterpenes, originates from the isoprenoid pathway. The core precursor, farnesyl diphosphate (B83284) (FPP), is synthesized through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

The key enzymatic step in the formation of delta-selinene (B1208667) is the cyclization of FPP, catalyzed by a specific class of enzymes known as sesquiterpene synthases, in this case, delta-selinene synthase. The stereochemistry of the final product, including the (-) enantiomer, is determined by the specific folding of the FPP substrate within the enzyme's active site and the subsequent carbocation rearrangements. While many studies refer to delta-selinene, the specific synthase that produces the (-) enantiomer is not always explicitly characterized. Research on terpene synthases from various plant species, such as grand fir (Abies grandis), has shown that a single synthase can produce a multitude of sesquiterpene products, with delta-selinene often being one of the constituents.[1]

Figure 1: Biosynthesis pathway of this compound from primary metabolites.

Regulation of this compound Production: The Jasmonic Acid Signaling Pathway

The production of defensive sesquiterpenes is tightly regulated and often induced upon herbivore attack or pathogen infection. The jasmonic acid (JA) signaling pathway is a central regulator of these induced defense responses.

Mechanical damage or the presence of elicitors from herbivore oral secretions or pathogenic microbes triggers the synthesis of jasmonic acid. JA is then conjugated with isoleucine to form the biologically active jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of defense-related genes, including terpene synthase genes. While the general pathway is well-established, the specific transcription factors that bind to the promoter of a this compound synthase gene are a subject of ongoing research.

Figure 2: Jasmonic acid signaling pathway leading to the induction of terpene synthesis.

Role in Plant Defense Mechanisms

This compound contributes to plant defense through both direct and indirect mechanisms.

4.1. Direct Defense

Direct defense involves the direct negative effects of the compound on the herbivore or pathogen. While specific quantitative data for this compound is scarce, studies on essential oils containing delta-selinene and other sesquiterpenes have demonstrated antifungal and insecticidal properties. It is hypothesized that the lipophilic nature of sesquiterpenes allows them to disrupt the cell membranes of fungi and interfere with physiological processes in insects.

4.2. Indirect Defense

Indirect defense mechanisms involve the recruitment of natural enemies of the herbivores. As a volatile organic compound, this compound can be released into the atmosphere upon herbivore feeding. This volatile plume can act as a chemical cue for parasitic wasps and predatory insects, guiding them to the location of the herbivore, thereby reducing the damage to the plant.

Quantitative Data

A significant knowledge gap exists regarding the specific biological activities and induction levels of the this compound enantiomer. Most studies report on "delta-selinene" without specifying the stereochemistry, or they analyze complex essential oil mixtures. The following tables summarize the available quantitative data for delta-selinene (unspecified enantiomer) to provide a baseline for future targeted research.

Table 1: Antifungal Activity of Essential Oils Containing delta-Selinene

| Fungal Species | Plant Source of Essential Oil | delta-Selinene Content (%) | Bioassay Method | Endpoint | Result |

| Botrytis cinerea | Thymus vulgaris | Not specified | Vapor contact | MIC | 22.73-45.45 µL/L |

| Aspergillus niger | Thymus capitatus | Not specified | Radial growth | MIC | 0.1 µg/mL |

| Fusarium solani | Thymus capitatus | Not specified | Radial growth | MIC | 0.2 µg/mL |

| Enterococcus faecium | Morella pubescens | 9.1 ± 0.2 | Broth microdilution | MIC | 250 µg/mL[2] |

Table 2: Induction of delta-Selinene in Response to Herbivory (Data for unspecified enantiomer)

| Plant Species | Herbivore | Tissue Analyzed | Fold Increase (relative to control) | Time Post-Infestation |

| Ugni molinae | Generalist caterpillar | Leaves | ~1.8-fold (sesquiterpenes) | Not specified |

| Populus nigra | Lymantria dispar | Leaves | Increase in unique features | Not specified |

Experimental Protocols

6.1. Extraction and Quantification of this compound

A generalized protocol for the analysis of sesquiterpenes from plant material is presented below. This would need to be optimized for specific plant tissues and the target analyte.

Figure 3: General workflow for the extraction and quantification of this compound.

Protocol Details:

-

Sample Preparation: Flash-freeze collected plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Extract a known weight of the powdered tissue with a suitable organic solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., caryophyllene). Vortex and sonicate the mixture.

-

Purification: Centrifuge the extract and collect the supernatant. The extract can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.

-

Concentration: Concentrate the extract to a final volume under a gentle stream of nitrogen.

-

GC-MS Analysis: Analyze the extract using a gas chromatograph coupled to a mass spectrometer (GC-MS). A chiral column can be used to separate the (+) and (-) enantiomers of delta-selinene.

-

Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min.

-

Carrier Gas: Helium.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

6.2. Antifungal Bioassay (Agar Dilution Method)

-

Preparation of Fungal Inoculum: Grow the test fungus on potato dextrose agar (B569324) (PDA) plates until sporulation. Harvest spores and adjust the concentration in sterile water.

-

Preparation of Test Plates: Dissolve this compound in a suitable solvent (e.g., DMSO) and add to molten PDA to achieve a range of final concentrations. Pour the agar into Petri dishes.

-

Inoculation: Place a small aliquot of the fungal spore suspension or a mycelial plug in the center of the agar plates.

-

Incubation: Incubate the plates at the optimal temperature for the test fungus.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals. Calculate the percentage of inhibition relative to a solvent-only control. Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).

6.3. Insecticidal Bioassay (Topical Application)

-

Insect Rearing: Rear insects (e.g., Spodoptera littoralis larvae) on an artificial diet under controlled conditions.

-

Preparation of Test Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone).

-

Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva using a micro-applicator. Control larvae receive the solvent only.

-

Observation: Place the treated larvae individually in petri dishes with an artificial diet. Monitor mortality at 24, 48, and 72 hours post-application.

-

Data Analysis: Calculate the lethal dose required to kill 50% of the test population (LD50) using probit analysis.

Conclusion and Future Directions

This compound is a key player in the chemical defense strategies of many plants. Its biosynthesis is intricately linked to the isoprenoid pathway and is regulated by stress-responsive signaling cascades, most notably the jasmonic acid pathway. While its role as a direct and indirect defense compound is recognized, there is a pressing need for more specific research on the this compound enantiomer.

Future research should focus on:

-

Enantioselective Bioassays: Conducting antifungal and insecticidal assays with the purified this compound enantiomer to determine its specific bioactivity and to calculate precise IC50 and LD50 values.

-

Quantitative Analysis in Planta: Developing and applying sensitive analytical methods to quantify the concentration of this compound in different plant tissues under various stress conditions.

-

Characterization of this compound Synthase: Identifying and characterizing the specific terpene synthase(s) responsible for the production of this compound and studying the regulation of their gene expression.

-

Synergistic Effects: Investigating the potential synergistic or antagonistic effects of this compound with other plant secondary metabolites in defense.

A deeper understanding of the biological activity and ecological role of this compound will not only advance our knowledge of plant-insect and plant-pathogen interactions but also open up new avenues for the development of novel, environmentally friendly pesticides and potentially new therapeutic agents.

References

- 1. Sesquiterpene synthases from grand fir (Abies grandis). Comparison of constitutive and wound-induced activities, and cDNA isolation, characterization, and bacterial expression of delta-selinene synthase and gamma-humulene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur [mdpi.com]

Enantiomeric Forms of Delta-Selinene: A Technical Guide for Researchers and Drug Development Professionals

Introduction